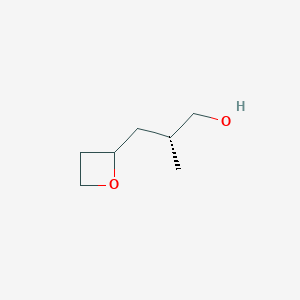
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has gained attention for its potential applications in the field of organic synthesis and medicinal chemistry. MOP is a versatile building block that can be used to synthesize various compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in various physiological processes. This compound has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antiviral activity. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has several advantages for lab experiments, such as its high purity, stability, and versatility. This compound can be easily synthesized using different methods and can be used as a building block for the synthesis of various compounds with potential biological activity. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol. One potential direction is the synthesis of novel compounds based on this compound that have enhanced biological activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the discovery of new targets for drug development. Additionally, the development of new synthetic methods for this compound and its derivatives could facilitate their use in medicinal chemistry and drug discovery.
Métodos De Síntesis
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol can be synthesized using different methods, such as the Sharpless asymmetric epoxidation of allylic alcohols, the Mitsunobu reaction, and the Grignard reaction. The Sharpless asymmetric epoxidation of allylic alcohols is a popular method for the synthesis of this compound, which involves the use of chiral catalysts to obtain enantioselective epoxidation of the allylic alcohol. The Mitsunobu reaction and the Grignard reaction are also effective methods for the synthesis of this compound.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been used as a building block for the synthesis of various compounds with potential biological activity, such as antitumor, antiviral, and antibacterial agents. For example, this compound has been used to synthesize a series of novel antitumor agents that showed promising activity against various cancer cell lines. This compound has also been used to synthesize potent antiviral agents that showed activity against herpes simplex virus and human cytomegalovirus. Additionally, this compound has been used to synthesize antibacterial agents that showed activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
(2R)-2-methyl-3-(oxetan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(5-8)4-7-2-3-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETUPWHESIHSAN-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2616561.png)
![3-[Carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2616564.png)

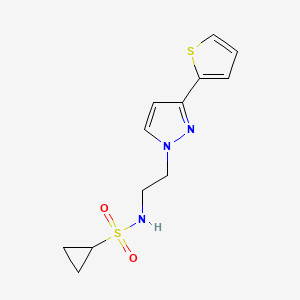
![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)
![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)
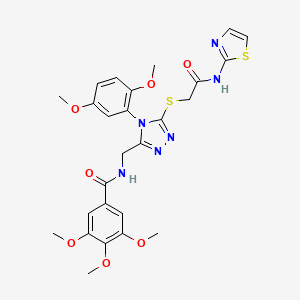
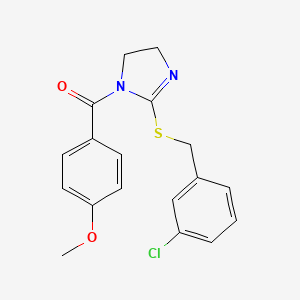
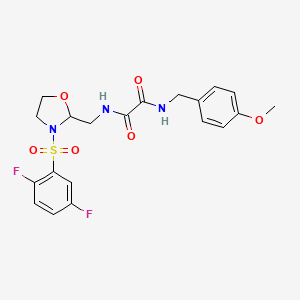

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B2616577.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)